

The Strategic Utility of 3-(Methylsulfonylamino)phenylboronic Acid in Modern Synthesis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

3-
Compound Name: (Methylsulfonylamino)phenylboronic acid
Cat. No.: B130784

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Introduction: A Versatile Building Block for Complex Molecule Synthesis

3-(Methylsulfonylamino)phenylboronic acid is a valuable synthetic intermediate that has found significant application in both medicinal chemistry and materials science. Its unique combination of a boronic acid moiety, an aromatic ring, and a sulfonamide group makes it a versatile building block for the construction of complex molecular architectures. The boronic acid functional group is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which allows for the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The sulfonamide group, a well-established pharmacophore, imparts desirable physicochemical properties to target molecules, often enhancing their biological activity and pharmacokinetic profiles. This guide provides an in-depth exploration of the applications of **3-(methylsulfonylamino)phenylboronic acid**, complete with detailed protocols and insights into the rationale behind experimental choices.

Physicochemical Properties and Handling

A clear understanding of the physical and chemical properties of a reagent is paramount for its safe and effective use in the laboratory.

Property	Value	Reference
CAS Number	148355-75-3	
Molecular Formula	C ₇ H ₁₀ BNO ₄ S	
Molecular Weight	215.03 g/mol	
Appearance	Off-white to beige solid	
Melting Point	90-96 °C	

Safety and Handling: **3-(Methylsulfonylamino)phenylboronic acid** is harmful if swallowed and causes serious eye irritation. It is recommended to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. Store the compound in a tightly sealed container in a cool, dry place.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

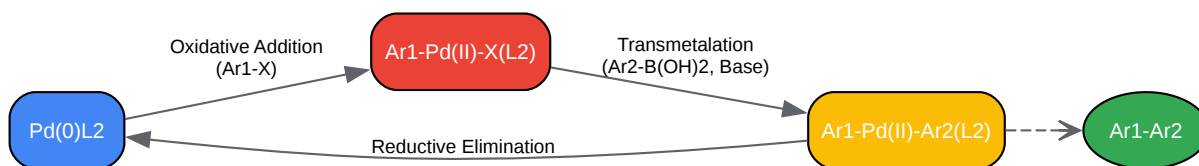
The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of C-C bonds, particularly for the synthesis of biaryls. This reaction involves the palladium-catalyzed coupling of an organoboron compound (such as a boronic acid) with an organohalide or triflate.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three key steps:

- **Oxidative Addition:** A low-valent palladium(0) catalyst reacts with the organohalide (Ar¹-X) to form a palladium(II) intermediate.
- **Transmetalation:** The organic group from the boronic acid (Ar²-B(OH)₂) is transferred to the palladium(II) center, typically facilitated by a base. The base activates the boronic acid, making the organic group more nucleophilic.

- Reductive Elimination: The two organic groups (Ar^1 and Ar^2) on the palladium(II) center couple and are eliminated as the biaryl product ($\text{Ar}^1\text{-Ar}^2$), regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.



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Figure 1: Catalytic cycle of the Suzuki-Miyaura reaction.

The electron-withdrawing nature of the methylsulfonylamino group in **3-(methylsulfonylamino)phenylboronic acid** can influence its reactivity in the transmetalation step. Generally, electron-deficient boronic acids may exhibit slower rates of transmetalation. Therefore, the choice of catalyst, ligand, and base is crucial for achieving high yields.

Protocol: Synthesis of N-(4'-methyl-[1,1'-biphenyl]-3-yl)methanesulfonamide

This protocol describes a representative Suzuki-Miyaura coupling reaction between **3-(methylsulfonylamino)phenylboronic acid** and 4-bromotoluene.

Materials:

- **3-(Methylsulfonylamino)phenylboronic acid**
- 4-Bromotoluene
- Palladium(II) acetate (Pd(OAc)_2)
- SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
- Potassium phosphate (K_3PO_4)
- Toluene

- Water (degassed)
- Anhydrous magnesium sulfate (MgSO_4)
- Ethyl acetate
- Hexanes
- Round-bottom flask
- Condenser
- Magnetic stirrer
- Inert atmosphere (Nitrogen or Argon)

Procedure:

- To a dry round-bottom flask, add **3-(methylsulfonylamino)phenylboronic acid** (1.2 mmol, 1.2 eq.), 4-bromotoluene (1.0 mmol, 1.0 eq.), potassium phosphate (2.0 mmol, 2.0 eq.), and SPhos (0.04 mmol, 4 mol%).
- Purge the flask with an inert gas (nitrogen or argon) for 10-15 minutes.
- Add palladium(II) acetate (0.02 mmol, 2 mol%) to the flask.
- Add degassed toluene (10 mL) and degassed water (2 mL) to the reaction mixture.
- Heat the mixture to 100 °C with vigorous stirring under an inert atmosphere.
- Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
- Once the reaction is complete, cool the mixture to room temperature.
- Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the catalyst. Wash the Celite® pad with additional ethyl acetate (10 mL).

- Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and brine (15 mL).
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired product, N-(4'-methyl-[1,1'-biphenyl]-3-yl)methanesulfonamide.

Rationale for Experimental Choices:

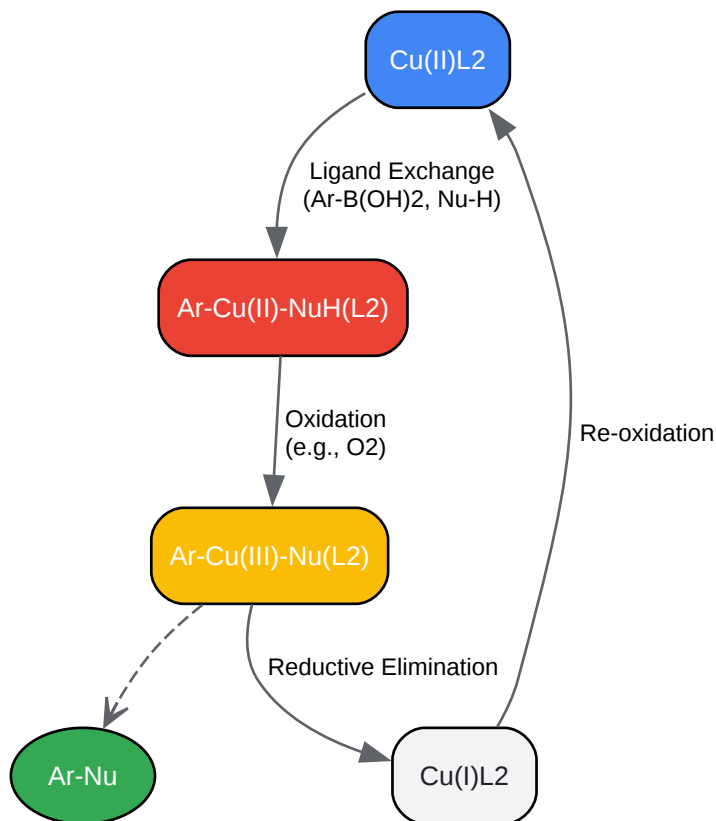
- **Catalyst System:** The combination of a palladium precursor like $\text{Pd}(\text{OAc})_2$ and a bulky, electron-rich phosphine ligand such as SPhos is highly effective for coupling a wide range of aryl halides, including those that are sterically hindered or electronically deactivated. The ligand stabilizes the palladium catalyst and facilitates the oxidative addition and reductive elimination steps.
- **Base:** Potassium phosphate (K_3PO_4) is a commonly used base in Suzuki-Miyaura reactions. It is strong enough to facilitate the transmetalation step but generally does not promote side reactions.
- **Solvent System:** A mixture of an organic solvent (e.g., toluene or dioxane) and water is often used. The aqueous phase is necessary to dissolve the inorganic base, while the organic phase dissolves the reactants and catalyst. Degassing the solvents is crucial to remove dissolved oxygen, which can oxidize and deactivate the palladium catalyst.

Expanding the Synthetic Toolbox: The Chan-Lam Coupling

The Chan-Lam coupling provides a valuable method for the formation of carbon-heteroatom bonds, specifically C-N and C-O bonds. This copper-catalyzed reaction couples boronic acids with amines or alcohols.

Mechanistic Overview

The Chan-Lam coupling is believed to proceed through a copper(II) or copper(III) intermediate. The proposed mechanism involves the coordination of the amine or alcohol to the copper catalyst, followed by transmetalation with the boronic acid. Reductive elimination from the copper intermediate then yields the desired C-N or C-O bond and regenerates the active copper catalyst. The reaction is often carried out in the presence of a base and an oxidant (typically atmospheric oxygen).



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Figure 2: Generalized catalytic cycle for the Chan-Lam coupling.

Protocol: N-Arylation of an Amine

This protocol outlines a general procedure for the Chan-Lam N-arylation of a primary or secondary amine with **3-(methylsulfonylamino)phenylboronic acid**.

Materials:

- **3-(Methylsulfonylamino)phenylboronic acid**

- Amine (e.g., morpholine)
- Copper(II) acetate ($\text{Cu}(\text{OAc})_2$)
- Pyridine
- Dichloromethane (DCM)
- Molecular sieves (4 Å)
- Round-bottom flask
- Magnetic stirrer

Procedure:

- To a round-bottom flask, add **3-(methylsulfonylamino)phenylboronic acid** (1.0 mmol, 1.0 eq.), the amine (1.2 mmol, 1.2 eq.), copper(II) acetate (1.5 mmol, 1.5 eq.), and activated 4 Å molecular sieves.
- Add dichloromethane (10 mL) and pyridine (2.0 mmol, 2.0 eq.) to the flask.
- Stir the reaction mixture at room temperature, open to the air, for 24-48 hours. The flask should be loosely capped to allow for air exchange.
- Monitor the reaction by TLC or LC-MS.
- Upon completion, filter the reaction mixture through a pad of Celite® and wash the pad with DCM.
- Concentrate the filtrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield the N-arylated product.

Rationale for Experimental Choices:

- Catalyst: Copper(II) acetate is a common and effective catalyst for the Chan-Lam coupling.

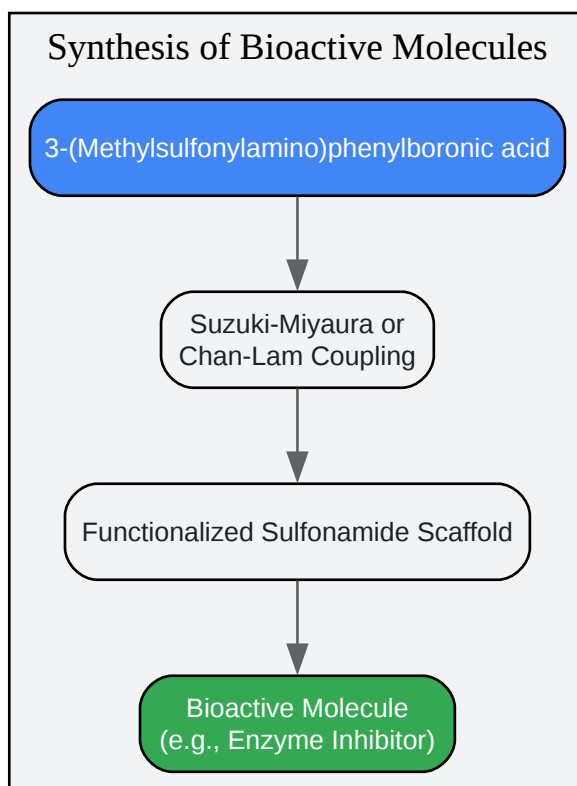
- **Base/Ligand:** Pyridine often serves as both a base and a ligand in these reactions, facilitating the catalytic cycle.
- **Solvent:** Dichloromethane is a suitable solvent for many Chan-Lam couplings.
- **Molecular Sieves:** The addition of molecular sieves helps to remove water from the reaction mixture, which can otherwise lead to undesired side reactions, such as the formation of phenol from the boronic acid.

Applications in Medicinal Chemistry: A Gateway to Bioactive Compounds

The sulfonamide moiety is a privileged scaffold in medicinal chemistry, present in a wide range of drugs with diverse therapeutic applications, including antibacterial, anti-inflammatory, and anticancer agents. **3-(Methylsulfonylamino)phenylboronic acid** serves as a key building block for the synthesis of novel sulfonamide-containing compounds with potential biological activity.

One notable application is in the development of enzyme inhibitors. For example, boronic acids are known to be effective inhibitors of serine proteases. The sulfonamide group can participate in hydrogen bonding interactions within the active site of a target enzyme, thereby enhancing binding affinity and selectivity.

A compelling example is the design of β -lactamase inhibitors. β -Lactamases are enzymes produced by bacteria that confer resistance to β -lactam antibiotics. Sulfonamide boronic acids have been synthesized and shown to be potent inhibitors of these enzymes. The synthesis of such inhibitors often involves a Suzuki-Miyaura coupling to construct the core scaffold, followed by further functionalization.



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- To cite this document: BenchChem. [The Strategic Utility of 3-(Methylsulfonylamino)phenylboronic Acid in Modern Synthesis]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b130784#using-3-methylsulfonylamino-phenylboronic-acid-as-a-synthetic-building-block>]

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